A-Technical-Guide-to-(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic-acid:-Synthesis,-Characterization,-and-Applications
A-Technical-Guide-to-(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic-acid:-Synthesis,-Characterization,-and-Applications
Abstract
(4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is a versatile bifunctional organic compound increasingly recognized for its utility as a building block in medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety and a methyl ester-containing ether linkage, makes it an ideal participant in palladium-catalyzed cross-coupling reactions while offering a site for subsequent chemical modification. This guide provides an in-depth overview of the compound's properties, a validated synthesis protocol, comprehensive characterization data, and a discussion of its primary applications, with a focus on the Suzuki-Miyaura coupling reaction. This document is intended for researchers and professionals in drug discovery and organic synthesis, offering both foundational knowledge and practical, field-tested insights.
Introduction and Significance
Boronic acids are a class of organoboron compounds that have become indispensable in modern organic synthesis.[1][2] Their stability, low toxicity, and versatile reactivity make them crucial intermediates.[1] (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid, in particular, is a valuable reagent because it combines the reactivity of an arylboronic acid with the functionality of a methyl ester. This dual-functionality allows for the construction of complex molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals and advanced materials.[3][4]
The boronic acid group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2][5][6] This reaction's compatibility with a wide range of functional groups, including esters, has cemented the role of building blocks like (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid in drug discovery programs.[2] The ester group can serve as a handle for further derivatization or be hydrolyzed to the corresponding carboxylic acid, providing a crucial point for modulating a molecule's physicochemical properties, such as solubility and polarity.
Physicochemical and Structural Properties
A thorough understanding of a reagent's properties is fundamental to its effective use. The key identifiers and properties for (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid are summarized below.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid | - |
| CAS Number | 957063-00-2 | [7] |
| Molecular Formula | C₉H₁₁BO₅ | [7] |
| Molecular Weight | 209.99 g/mol | [7] |
| Appearance | White to off-white solid | - |
| Purity | Typically ≥95% | [3] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Note: Physical properties such as melting point and solubility can vary slightly depending on the supplier and purity.
Synthesis and Purification: A Validated Protocol
The synthesis of (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is typically achieved through a two-step process starting from 4-hydroxyphenylboronic acid. The following protocol is a robust and reproducible method for laboratory-scale synthesis.
Causality Behind Experimental Choices
-
Starting Material: 4-Hydroxyphenylboronic acid is chosen for its commercial availability and the reactivity of its phenolic hydroxyl group.
-
Alkylation Reaction: A Williamson ether synthesis is employed. Methyl bromoacetate is an effective and readily available alkylating agent.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenol without causing significant hydrolysis of the ester product under the reaction conditions.
-
Solvent: Acetone is an excellent solvent for this reaction as it dissolves the starting materials and is easily removed during workup.
-
Purification: The stability of boronic acids can be a concern. Purification often involves a careful aqueous workup and recrystallization. It is crucial to avoid strongly acidic or basic conditions that could promote protodeboronation or ester hydrolysis.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylboronic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone.
-
Addition of Reagent: While stirring vigorously, add methyl bromoacetate (1.2 eq) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Recrystallization: Recrystallize the resulting solid from an ethyl acetate/hexane solvent system to yield pure (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid as a white solid.
Synthesis Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
The biaryl motif constructed via the Suzuki reaction is a privileged structure in medicinal chemistry. Boronic acids themselves have also been incorporated directly into drug molecules, such as the proteasome inhibitor Bortezomib (Velcade®). [1][8]Intermediates like (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid are therefore highly valuable. They enable the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies, where the ester can be modified to fine-tune the properties of potential drug candidates. [2][9]
Handling, Storage, and Safety
As with all laboratory chemicals, proper handling is essential. (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid is an irritant.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. [10]* Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended. [7]Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is key to maintaining reactivity.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
References
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]
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Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 62(24), 11263-11283. [Link]
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BoronPharm. (n.d.). (4-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid. [Link]
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Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4945. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Ertl, P., & Rodrigues, T. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
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Vummaleti, S. V. C., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2196-2205. [Link]
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Thomas, A. A., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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ChemBK. (2024). [3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid. [https://www.chembk.com/en/chem/[3-(2-Methoxy-2-oxoethyl)phenyl]boronic acid]([Link] acid)
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The Royal Society of Chemistry. (2007). Electronic Supplementary Information (ESI). [Link]
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